3,5-Dimethylpyridin-2-amine
Overview
Description
2-Amino-3,5-dimethylpyridine is used in the evaluation of substituted 2-aminopyridines as inhibitors of nitric oxide synthases.
Scientific Research Applications
Synthesis Methods and Characterization :
- A new synthetic route to 3,5-Diaminopyridine from 3,5-dimethylpyridine was developed, featuring mild reaction conditions and high efficiency (Xu Shichao, 2012).
Catalysis and Reaction Mechanisms :
- Chiral amines, including compounds related to 3,5-dimethylpyridine, were used to catalyze the enantioselective Michael addition of aldehydes to vinyl ketones, leading to optically active substituted 5-keto aldehydes (Melchiorre & Jørgensen, 2003).
- The preparation and characterization of novel iron(II) complexes involving 3,5-dimethylpyridine showed alterations in Fe–N bond length and high-spin states, indicating potential applications in materials science (Várhelyi et al., 2015).
Thermodynamics and Physical Properties :
- The thermodynamics of mixtures containing 3,5-dimethylpyridine were studied, revealing insights into amine–amine interactions and steric effects in systems with various solvents (González et al., 2008).
Hydrogen Bonding and Molecular Interactions :
- A study of the strong OHN hydrogen bond in complexes with 3,5-dimethylpyridine revealed insights into the mechanism of proton transfer in these bonds, which is significant for understanding molecular interactions in chemistry (Majerz & Gutmann, 2011).
Chemical Analysis and Extraction Techniques :
- Advanced extraction techniques were employed to analyze non-polar heterocyclic aromatic amines in beefburgers, with 3,5-dimethylpyridine being one of the amines analyzed (Mesa et al., 2013).
Polymerization Processes :
- Research on the living cationic polymerization of vinyl monomers demonstrated the role of 2,6-dimethylpyridine (related to 3,5-dimethylpyridine) in stabilizing growing carbocations in polymer chains (Higashimura et al., 1989).
Neurotoxicity Studies :
- Investigations into the neurotoxicity of certain compounds found that 3,4-dimethyl substitution (related to 3,5-dimethylpyridine) accelerates pyrrole formation and protein crosslinking, with implications in neuropathy research (Anthony et al., 1983).
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Dimethylpyridin-2-amine is primarily used as a ligand in nickel-catalyzed C(sp2)-C(sp3) cross-coupling reactions . It has an electron-rich di(2-picolyl)amine (DPA) backbone, which allows the introduction of alkyl groups into aryl moieties .
Mode of Action
The compound interacts with its targets by acting as a ligand in the nickel-catalyzed C(sp2)-C(sp3) cross-coupling reactions . This interaction results in the introduction of alkyl groups into aryl moieties .
Biochemical Pathways
It’s known that the compound plays a crucial role in the c(sp2)-c(sp3) cross-coupling reactions . The downstream effects of these reactions can lead to the synthesis of sp3-carbon-rich compounds with low planarity, which are gathering more attention in drug discovery research to improve off-target effects and lipophilicity .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . The compound also has a good skin permeation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a ligand in nickel-catalyzed C(sp2)-C(sp3) cross-coupling reactions . These reactions allow the introduction of alkyl groups into aryl moieties, leading to the synthesis of sp3-carbon-rich compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound is stable at room temperature .
Properties
IUPAC Name |
3,5-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDDLJBGRZJASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194802 | |
Record name | 3,5-Dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41995-30-6 | |
Record name | 3,5-Dimethyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41995-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylpyridin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041995306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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